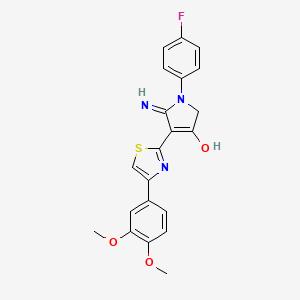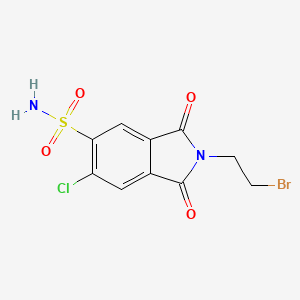
2,6-Bis(((di(1H-pyrrol-1-yl)phosphanyl)oxy)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(((di(1H-pyrrol-1-yl)phosphanyl)oxy)methyl)pyridine is a complex organic compound that features a pyridine core substituted at the 2 and 6 positions with di(1H-pyrrol-1-yl)phosphanyl groups. This compound is of significant interest in coordination chemistry due to its potential to form stable complexes with various metal ions. Its unique structure allows for diverse applications in catalysis, materials science, and potentially in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(((di(1H-pyrrol-1-yl)phosphanyl)oxy)methyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dihydroxypyridine and di(1H-pyrrol-1-yl)phosphane.
Reaction Conditions: The hydroxyl groups of 2,6-dihydroxypyridine are first converted to bromides using phosphorus tribromide. This intermediate is then reacted with di(1H-pyrrol-1-yl)phosphane under inert conditions to yield the final product.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(((di(1H-pyrrol-1-yl)phosphanyl)oxy)methyl)pyridine can undergo various chemical reactions, including:
Coordination Reactions: It readily forms complexes with transition metals such as iron, copper, and nickel.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated with metal centers.
Substitution Reactions: The pyridine ring and phosphanyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., FeCl2, CuSO4) in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Coordination Complexes: Metal-ligand complexes with varying stoichiometries.
Oxidation Products: Oxidized forms of the ligand or metal centers.
Reduction Products: Reduced metal centers or ligand modifications.
Aplicaciones Científicas De Investigación
2,6-Bis(((di(1H-pyrrol-1-yl)phosphanyl)oxy)methyl)pyridine has several applications in scientific research:
Catalysis: It serves as a ligand in homogeneous catalysis, enhancing the activity and selectivity of metal catalysts in organic transformations.
Materials Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and sensing.
Medicinal Chemistry:
Analytical Chemistry: Used as a reagent in the detection and quantification of metal ions in various samples.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(((di(1H-pyrrol-1-yl)phosphanyl)oxy)methyl)pyridine primarily involves its ability to coordinate with metal ions. The pyridine nitrogen and phosphanyl oxygen atoms act as donor sites, forming stable chelates with metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic and redox processes. The compound’s structure allows for fine-tuning of its reactivity and selectivity by modifying the substituents on the pyridine and phosphanyl groups.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Similar coordination behavior but with imidazole groups instead of pyrrole.
2,6-Bis(1H-pyrazol-1-yl)pyridine: Features pyrazole groups, offering different electronic properties and coordination modes.
2,6-Bis(1H-pyridyl)pyridine: Contains additional pyridine rings, leading to more rigid structures and different coordination geometries.
Uniqueness
2,6-Bis(((di(1H-pyrrol-1-yl)phosphanyl)oxy)methyl)pyridine is unique due to its combination of pyridine and phosphanyl groups, providing a versatile ligand framework. This allows for the formation of stable complexes with a wide range of metals, making it highly valuable in catalysis and materials science. Its ability to undergo various chemical reactions further enhances its applicability in diverse research fields.
Propiedades
Fórmula molecular |
C23H23N5O2P2 |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
[6-[di(pyrrol-1-yl)phosphanyloxymethyl]pyridin-2-yl]methoxy-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C23H23N5O2P2/c1-2-13-25(12-1)31(26-14-3-4-15-26)29-20-22-10-9-11-23(24-22)21-30-32(27-16-5-6-17-27)28-18-7-8-19-28/h1-19H,20-21H2 |
Clave InChI |
AHNMVZKHIPOHRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)P(N2C=CC=C2)OCC3=NC(=CC=C3)COP(N4C=CC=C4)N5C=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B15197816.png)


![N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B15197841.png)
![6-Methyl-3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B15197845.png)







![4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15197901.png)
